molecular formula C24H30O3 B12411080 Drospirenone-d4-1

Drospirenone-d4-1

Cat. No.: B12411080
M. Wt: 370.5 g/mol
InChI Key: METQSPRSQINEEU-AJJTXNBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drospirenone-d4-1, also known as Dihydrospirorenone-d4-1, is a deuterium-labeled version of Drospirenone. Drospirenone is a synthetic progestin commonly used in oral contraceptive pills. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drospirenone-d4-1 involves the incorporation of deuterium atoms into the Drospirenone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product. The industrial production methods are designed to meet the stringent requirements of pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

Drospirenone-d4-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding ketone or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form its corresponding alcohol or hydrocarbon derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketone or carboxylic acid derivatives, while reduction can produce alcohol or hydrocarbon derivatives .

Scientific Research Applications

Drospirenone-d4-1 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Drospirenone-d4-1, like Drospirenone, exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of follicle-stimulating hormone and luteinizing hormone, thereby preventing ovulation. Additionally, Drospirenone has anti-mineralocorticoid and anti-androgenic properties, which contribute to its effects on water retention and acne reduction .

Comparison with Similar Compounds

Similar Compounds

    Spironolactone: A synthetic steroid with similar anti-mineralocorticoid properties.

    Progesterone: The natural hormone that Drospirenone mimics in its action.

    Ethinyl Estradiol: Often combined with Drospirenone in oral contraceptive formulations.

Uniqueness

Drospirenone-d4-1 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This labeling also helps in understanding the metabolic stability and pathways of Drospirenone .

Properties

Molecular Formula

C24H30O3

Molecular Weight

370.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',8,8-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2

InChI Key

METQSPRSQINEEU-AJJTXNBQSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]5C[C@H]5C2=CC1=O)[C@@H]6C[C@@H]6[C@@]47CC(C(=O)O7)([2H])[2H])C)C)[2H]

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

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